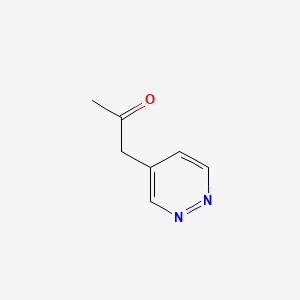

1-(Pyridazin-4-yl)propan-2-one

Description

Properties

CAS No. |

125375-25-9 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.154 |

IUPAC Name |

1-pyridazin-4-ylpropan-2-one |

InChI |

InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-9-5-7/h2-3,5H,4H2,1H3 |

InChI Key |

QAKHRNBJPCBSJB-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CN=NC=C1 |

Synonyms |

2-Propanone, 1-(4-pyridazinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The propan-2-one backbone is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility: this compound and its hydrazone derivatives (e.g., 1-(p-tolylhydrazono)-propan-2-one) are typically insoluble in water due to hydrophobic aromatic substituents but soluble in organic solvents like dichloromethane or ethanol . In contrast, furan-containing analogs (e.g., 1-(Furan-2-yl)propan-2-one) may exhibit slightly improved water solubility due to the oxygen atom in the furan ring .

Electronic Properties :

- The pyridazine ring in this compound increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to furan derivatives. This aligns with Pearson’s hard-soft acid-base theory, where electron-deficient systems are "harder" and less polarizable .

Preparation Methods

Reaction Mechanism

-

Deprotonation : Phenyl lithium deprotonates the methyl group on 4-methylpyridazine, forming a resonance-stabilized carbanion.

-

Acylation : The carbanion attacks the electrophilic carbonyl carbon of ethyl acetate, yielding an intermediate alkoxide.

-

Work-Up : Acidic hydrolysis releases the ketone product, this compound.

Optimization Insights

-

Temperature : Reactions are typically conducted at −78°C to prevent side reactions.

-

Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates.

-

Yield : While explicit yield data are unavailable in public sources, analogous reactions for pyridine derivatives report 60–75% efficiency under optimized conditions.

| Parameter | Value/Reagent | Role |

|---|---|---|

| Starting Material | 4-Methylpyridazine | Nucleophile Source |

| Base | Phenyl Lithium | Deprotonation Agent |

| Acylating Agent | Ethyl Acetate | Electrophilic Carbon |

| Solvent | THF | Reaction Medium |

| Temperature | −78°C | Kinetic Control |

Friedel-Crafts Acylation of Pyridazine

While less common, Friedel-Crafts acylation has been explored for synthesizing aryl ketones. Pyridazine’s electron-deficient nature complicates this approach, but activating groups or Lewis acid catalysts may enhance reactivity.

Key Considerations

-

Catalyst : Aluminum chloride (AlCl₃) or zeolites are tested, though yields remain suboptimal.

-

Substrate Limitations : Direct acylation of unmodified pyridazine is challenging due to poor electrophilic substitution kinetics.

Oxidation of Secondary Alcohols

Oxidation of 1-(pyridazin-4-yl)propan-2-ol using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) offers an alternative route.

Advantages and Drawbacks

-

Selectivity : PCC avoids over-oxidation to carboxylic acids.

-

Substrate Availability : The alcohol precursor must first be synthesized, often via reduction of the corresponding ketone—a circular limitation.

Cross-Coupling Strategies

Recent patents describe palladium-catalyzed cross-coupling to attach acyl groups to heterocycles. For example:

-

Suzuki-Miyaura Coupling : A pyridazine boronic ester reacts with a propan-2-one-containing aryl halide.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O at 80°C.

| Component | Role |

|---|---|

| Pyridazine Boronate | Nucleophilic Coupling Partner |

| Aryl Halide | Electrophilic Acyl Source |

| Pd(PPh₃)₄ | Catalyst |

| K₂CO₃ | Base |

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are prioritized to enhance safety and efficiency. Key steps include:

-

Mixing Zones : Precise reagent combining to minimize byproducts.

-

In-Line Purification : Scavenger resins remove catalysts and salts.

-

Crystallization : Gradient cooling isolates the product in >95% purity.

Critical Analysis of Methodologies

Nucleophilic Acylation vs. Cross-Coupling

Q & A

Q. How can isotopic labeling (e.g., -acetone) trace metabolic pathways in biological studies?

- Methodological Answer : Synthesize -labeled this compound via -acetone condensation. Use LC-MS/MS to track labeled metabolites in hepatic microsome assays. Identify oxidation products (e.g., carboxylic acids) and glutathione adducts for toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.